molecular formula C22H18F3N5O2 B2482152 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1021079-17-3

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2482152
CAS No.: 1021079-17-3
M. Wt: 441.414
InChI Key: RYYJNSJWGAUUDS-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and neuronal function. This compound has demonstrated significant research value in the field of neuroscience, particularly for investigating the pathogenesis and potential treatment strategies for neurodegenerative diseases. Its primary research application lies in modeling and interrogating tauopathy pathways; by inhibiting GSK-3β, this compound reduces the hyperphosphorylation of tau protein, a key pathological event that leads to neurofibrillary tangle formation, a hallmark of Alzheimer's disease and other tauopathies. Studies have shown that this inhibitor can protect against oxidative stress-induced neuronal death and attenuate cognitive deficits in preclinical models, positioning it as a critical pharmacological tool for validating GSK-3β as a therapeutic target and for elucidating the complex mechanisms linking tau phosphorylation, synaptic plasticity, and cognitive decline. Its high selectivity and potency make it an ideal compound for dissecting GSK-3β-mediated signaling cascades in a variety of cellular and animal models of neurodegeneration.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-7-8-15(9-14(13)2)18-10-19-21(32)29(26-12-30(19)28-18)11-20(31)27-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYJNSJWGAUUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C22H18F3N5O2
  • Molecular Weight : 441.4 g/mol
  • CAS Number : 1021079-17-3

Research indicates that compounds similar to this one often interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance:

  • Cell Viability Assays : Research using human cancer cell lines demonstrated that these compounds can significantly reduce cell viability in a dose-dependent manner.
  • Mechanistic Studies : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Compounds in this class have shown neuroprotective properties:

  • Neurotoxicity Models : In vitro studies using neuronal cell lines (e.g., SH-SY5Y) indicated that these compounds can protect against neurotoxic agents like MPP+ and methamphetamine by blocking A(2A) adenosine receptors, which are implicated in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that it induces apoptosis via caspase activation.
  • Neuroprotection Study :
    • Objective : Assess protective effects against dopaminergic neurotoxins.
    • Findings : The compound significantly increased cell viability in the presence of neurotoxins compared to control groups. This effect was mediated through A(2A) receptor antagonism .

Data Table of Biological Activities

Activity TypeModel UsedEffect ObservedReference
AnticancerBreast cancer cellsSignificant cytotoxicity (IC50 < 10 µM)
NeuroprotectionSH-SY5Y cellsIncreased viability against MPP+
Enzyme InhibitionVarious enzyme assaysInhibition of specific metabolic enzymes

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by targeting the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural components can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria.

Case Study : In vitro studies have revealed that similar pyrazolo-triazine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial DNA replication .

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes involved in metabolic pathways. This property is particularly valuable in drug design for conditions such as diabetes and obesity.

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition Potency (IC50)Reference
Protein Kinase B50 nM
Aldose Reductase30 nM
Cyclooxygenase-270 nM

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with diketones.
  • Triazine Formation : Reaction with nitriles under acidic conditions to build the triazine framework.
  • Acetamide Introduction : Final modifications to introduce the acetamide moiety.

Industrial Applications

Given its biological activity, this compound can be explored for development into pharmaceuticals targeting cancer and infectious diseases. Additionally, it has potential applications in agricultural chemistry as a pesticide or herbicide due to its antimicrobial properties.

Comparison with Similar Compounds

Pyrazolo-Triazin vs. Pyrazolo-Pyrimidin Derivatives

  • Example 83 (Patent Compound) : Contains a pyrazolo[3,4-d]pyrimidin core. Pyrimidine rings are less electron-deficient than triazines, which may reduce binding affinity in certain enzymatic contexts .

Benzothiazin vs. Triazin Derivatives

  • Compound: Features a pyrazolo[4,3-c][1,2]benzothiazin core.

Acetamide Substituent Variations

Compound Name Acetamide Substituent Key Properties
Target Compound 2-(Trifluoromethyl)phenyl High lipophilicity (CF₃), metabolic stability, and steric bulk
N-(4-Acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide 4-Acetylphenyl Polar acetyl group may improve solubility but increase hydrolysis susceptibility
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) 2-Oxo-3-oxazolidinyl and methoxy Agrochemical use; oxazolidinyl enhances systemic transport in plants
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Fluorophenyl and isopropoxy Fluorine improves bioavailability; isopropoxy increases steric hindrance

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